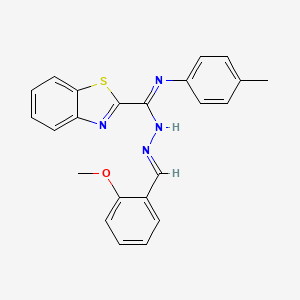![molecular formula C17H15N5O B5569589 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrimidine derivatives. These compounds have garnered interest due to their varied biological activities and presence in many pharmaceuticals.
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves condensation reactions. A study by Lahmidi et al. (2019) demonstrates the synthesis of a related pyrimidine derivative using a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray diffraction and spectroscopic techniques. Lahmidi et al. (2019) used X-ray single crystal diffraction and various spectroscopic techniques for structural characterization (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives can exhibit various chemical reactions due to their functional groups. The study by Lahmidi et al. (2019) also explored the antibacterial activity of their synthesized compound, demonstrating one of the chemical properties of such molecules (Lahmidi et al., 2019).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, like melting points, solubility, and crystalline structure, can be inferred from their molecular structure and synthesis methods. However, specific details for the compound are not provided in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activities, are crucial. The antibacterial activity, as discussed by Lahmidi et al. (2019), is an example of such properties (Lahmidi et al., 2019).
Applications De Recherche Scientifique
Tuberculostatic Activity
- Compounds structurally similar to 7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown promise in tuberculostatic activity. Studies involving the synthesis of analogs and their evaluation for this purpose have revealed insights into structure-activity relations (Titova et al., 2019).
Antimicrobial Activity
- Some derivatives of this compound have been synthesized and tested for antimicrobial properties. These include novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, indicating potential in combating microbial infections (Abu‐Hashem & Gouda, 2017).
Synthesis in Supercritical Carbon Dioxide
- The compound has been synthesized under environmentally friendly conditions using supercritical carbon dioxide, showcasing a potential for greener synthesis methods in pharmaceutical production (Baklykov et al., 2019).
Use in Parallel Synthesis
- This compound has been involved in solution-phase parallel synthesis methods, demonstrating its utility in efficient and scalable chemical production (Sun, Chen, & Yang, 2011).
Novel Synthetic Protocols
- New protocols for the synthesis of derivatives of this compound have been explored, contributing to advancements in synthetic chemistry and potentially leading to more efficient production processes (Khaligh et al., 2020).
Antihypertensive Agents
- Research into the synthesis of certain derivatives as potential antihypertensive agents highlights the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-(4-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-12-4-6-13(7-5-12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVJBSLJFBGFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)



![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

